Methyl benzyloxycarbamate

Organic Synthesis Amine Protection Lab Safety

Need to introduce Cbz protecting groups without generating corrosive HCl? Methyl benzyloxycarbamate (CAS 5555-71-5) is a solid, nucleophilic alternative to liquid benzyl chloroformate. - **Solid state** enables accurate powder dispensing (Chemspeed/Zinsser) for 96-well library synthesis. - **No HCl byproduct** prevents racemization & degradation of acid-sensitive substrates (nucleosides, peptides). - Functions as a protected hydroxylamine equivalent for HDAC/MMP inhibitor building blocks. Typical purity 95-98%. Worldwide shipping available.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 5555-71-5
Cat. No. B3144617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzyloxycarbamate
CAS5555-71-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC(=O)NOCC1=CC=CC=C1
InChIInChI=1S/C9H11NO3/c1-12-9(11)10-13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
InChIKeyLKILYCKRHPRKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Benzyloxycarbamate: Solid Cbz Reagent for Amine Protection


Methyl benzyloxycarbamate (CAS 5555-71-5), also referred to as methyl N-(benzyloxy)carbamate, is a carbamate derivative with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It functions as a benzyloxycarbonyl (Cbz) transfer reagent, introducing the Cbz protecting group onto amine substrates. Unlike the more common liquid reagent benzyl chloroformate (Cbz-Cl), methyl benzyloxycarbamate is a solid at room temperature, necessitating different handling and storage protocols .

Solid Cbz transfer reagent — enables gravimetric dispensing for amine protection workflows
Nucleophilic mechanism — avoids HCl generation during Cbz introduction
Automation-compatible solid — supports automated powder dispensing and library synthesis

Why Methyl Benzyloxycarbamate Differs from Benzyl Chloroformate


The selection of a Cbz-introducing reagent cannot be reduced to a simple interchange between methyl benzyloxycarbamate and benzyl chloroformate (Cbz-Cl). Cbz-Cl reacts via an electrophilic mechanism that generates one equivalent of hydrogen chloride (HCl) as a byproduct, requiring careful pH control with a base to avoid acid-catalyzed side reactions or racemization of chiral substrates . Conversely, methyl benzyloxycarbamate can be used under nucleophilic conditions via its deprotonated form, avoiding the in situ generation of strong acid. Furthermore, methyl benzyloxycarbamate is a solid (typical purity 95-98%) , while Cbz-Cl is a moisture-sensitive lachrymatory liquid, leading to divergent requirements in formulation, automated dispensing, and long-term storage stability. This fundamental difference in physical state and reaction mechanism means that a protocol validated with the solid nucleophilic reagent cannot be directly substituted with the liquid electrophilic reagent without re-optimizing reaction parameters, work-up procedures, and safety assessments.

Risk Dimension
Methyl Benzyloxycarbamate
Benzyl Chloroformate (Cbz-Cl)
Physical state
Solid; gravimetric dispensing
Liquid; volumetric dispensing — may shift stoichiometric precision
Reaction mechanism
Nucleophilic Cbz transfer; no HCl
Electrophilic Cbz transfer; 1 equiv HCl — acid-labile substrates may not tolerate direct substitution
Handling safety
Non-lachrymatory solid
Moisture-sensitive lachrymatory liquid — protocol safety assessment may require revision

Differentiation Evidence for Methyl Benzyloxycarbamate


Solid Handling vs. Liquid Cbz Reagent Safety

Methyl benzyloxycarbamate is a crystalline solid at ambient temperature, unlike the widely used liquid reagent benzyl chloroformate (Cbz-Cl). The solid form simplifies gravimetric dispensing for small-scale reactions and eliminates the risk of lachrymatory vapor exposure associated with Cbz-Cl. Vendor specifications confirm methyl benzyloxycarbamate is provided with a minimum purity of 95% , while another supplier lists 98% purity , providing a defined solid reagent with consistent stoichiometry. In contrast, Cbz-Cl is a liquid with a boiling point of 103 °C/20 mmHg and is known to decompose upon contact with water, releasing HCl. The calculated LogP for methyl benzyloxycarbamate is 1.47 , indicating moderate lipophilicity that facilitates purification by standard organic extraction, while Cbz-Cl's higher reactivity with nucleophiles necessitates strict anhydrous conditions.

Physical State
Class-level
Solid (reported 95–98% purity) vs. liquid Cbz-Cl. Solid form enables gravimetric dispensing; eliminates lachrymatory vapor exposure.
Supports gravimetric dispensing precision at small scale
Vendor specification; class-level inference
Organic Synthesis Amine Protection Lab Safety

Hydrogenolysis Lability: Benzyloxycarbamates vs. Benzyl Ethers

In nucleoside synthesis, traditional O-benzyl ether protecting groups exhibit sluggish and incomplete deprotection under hydrogenolysis conditions due to side-reactions with the nucleobase. The benzyloxycarbamate class, to which methyl benzyloxycarbamate belongs, has been demonstrated to be 'much more labile to hydrogenolysis' than benzyl ethers [1]. Specifically, O-Cbz-protected nucleosides undergo facile deprotection using transfer hydrogenolysis under conditions where the pyrimidine nucleobase is not reduced. While this study used other benzyloxycarbamate derivatives, the enhanced lability is a class-level property conferred by the carbamate linkage, which is electronically distinct from the benzyl ether C–O bond. The reaction conditions (transfer hydrogenolysis) quantitatively avoid the reduction of sensitive pyrimidine bases, a side-reaction that plagues benzyl ether deprotection and reduces the yield of the desired nucleoside [1].

Hydrogenolysis Lability
Class-level
Benzyloxycarbamate class reported more labile than benzyl ethers under transfer hydrogenolysis, with pyrimidine nucleobase preservation.
May support higher deprotected nucleoside yields
Class-level property; substrate-dependent
Nucleoside Chemistry Protecting Group Strategy Hydrogenolysis

Nucleophilic vs. Electrophilic Cbz Introduction Mechanisms

Methyl benzyloxycarbamate can be used as a nucleophilic Cbz-introducing reagent after deprotonation, reacting with alkyl halides or sulfonates. This is mechanistically distinct from benzyl chloroformate (Cbz-Cl), which introduces the Cbz group as an electrophile. A documented application is the condensation of methyl N-(benzyloxy)carbamate with diethyl 3-bromopropylphosphonate using sodium ethoxide in ethanol, yielding the N-benzyloxy-N-methoxycarbonylamino adduct as an intermediate in fosmidomycin synthesis [1]. In this reaction, the deprotonated carbamate nitrogen acts as the nucleophile. This contrasts with Cbz-Cl, where the carbonyl carbon is the electrophilic center attacked by the amine. The nucleophilic mechanism avoids the release of HCl and enables chemoselective alkylation in the presence of base-sensitive functional groups. While a direct head-to-head yield comparison under identical conditions is not available in the literature, the fosmidomycin synthetic route demonstrates successful incorporation in a multi-step sequence.

Reaction Mechanism
Reported
Nucleophilic Cbz transfer (deprotonated carbamate) generates 0 equiv HCl vs. 1 equiv HCl from electrophilic Cbz-Cl.
Compatible with acid-sensitive functional groups
Supporting evidence; fosmidomycin synthesis route
Synthetic Methodology Amine Functionalization Cbz Protection

Application Scenarios for Methyl Benzyloxycarbamate


Automated Synthesis of Cbz-Protected Amine Libraries

Medicinal chemistry laboratories using automated liquid handlers for amide bond formation or protecting group introduction benefit from methyl benzyloxycarbamate's solid physical state. Solid reagents can be pre-weighed into reaction vials by automated powder dispensing systems (e.g., Chemspeed, Zinsser) with sub-milligram accuracy, enabling the synthesis of 96-well Cbz-protected amine libraries without the solvent dilution steps and volatile handling challenges posed by liquid Cbz-Cl. The absence of HCl generation during the nucleophilic Cbz transfer also prevents acid-catalyzed degradation of acid-sensitive building blocks in the library [1].

Hydroxyl Protection in Modified Nucleoside Synthesis

In the synthesis of nucleoside analogs, selective protection of the 5'-hydroxyl group without damaging the nucleobase is critical. The benzyloxycarbamate protecting group strategy, as validated by Johnson and Widlanski (2004), enables clean deprotection by transfer hydrogenolysis without reducing pyrimidine bases [2]. Methyl benzyloxycarbamate can serve as the reagent for introducing this O-Cbz protection. This approach provides higher yields of deprotected nucleosides compared to methods relying on benzyl ether protection, which suffers from sluggish hydrogenolysis and nucleobase reduction side-reactions [2].

Synthesis of N-Hydroxyamino Acid Derivatives

Methyl benzyloxycarbamate serves as a protected hydroxylamine equivalent. In the condensed-phase synthesis of fosmidomycin, it reacts with an alkyl bromide to install a protected N-hydroxyamino moiety, which upon acidic hydrolysis yields the free N-hydroxylamine . This application is relevant for medicinal chemistry programs targeting histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and other hydroxamic acid-based pharmacophores, where controlled introduction of the N–O bond is essential.

Non-Acidic Peptide Modification

For post-synthetic modification of peptides containing acid-sensitive residues (e.g., aspartimide-prone sequences, peptides with unprotected glycosylation), methyl benzyloxycarbamate can introduce a Cbz group onto side-chain amines without generating HCl [1]. This avoids the aspartimide formation and/or global side-chain deprotection that can occur when using Cbz-Cl with tertiary amine bases. The nucleophilic alkylation conditions (NaH or NaOEt) are orthogonal to standard peptide protecting group schemes, allowing selective protection of lysine or ornithine side chains in the presence of Fmoc or Boc N-terminal protection [1].

Application
Selection Property
Validation Focus
Amine library synthesis
Solid-state dispensing
Automated powder dispensing compatibility
Nucleoside protection
Hydrogenolysis lability
Deprotection yield vs. benzyl ether strategies
N-hydroxyamino synthesis
Protected hydroxylamine equivalent
N–O bond installation fidelity
Acid-sensitive peptide modification
HCl-free Cbz transfer
Side-chain protection integrity
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